molecular formula C9H13NO4S B14835093 2-Hydroxy-4-isopropoxybenzenesulfonamide

2-Hydroxy-4-isopropoxybenzenesulfonamide

Cat. No.: B14835093
M. Wt: 231.27 g/mol
InChI Key: FJSLSQXAEJEKMD-UHFFFAOYSA-N
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Description

2-Hydroxy-4-isopropoxybenzenesulfonamide is a chemical compound with the molecular formula C9H13NO4S It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxy group at the second position and an isopropoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-isopropoxybenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzenesulfonamide and isopropyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the substitution reaction. The reaction mixture is heated to an optimal temperature to ensure the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-isopropoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

2-Hydroxy-4-isopropoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as carbonic anhydrase, which is involved in various physiological processes.

    Biology: The compound is used in biological assays to study its effects on cellular processes and enzyme activity.

    Industry: It is utilized in the synthesis of other chemical compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-isopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it may inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various physiological effects, depending on the role of the enzyme in the body.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzenesulfonamide: Similar in structure but with a methoxy group instead of an isopropoxy group.

    2-Hydroxy-4-methylbenzenesulfonamide: Contains a methyl group instead of an isopropoxy group.

Uniqueness

2-Hydroxy-4-isopropoxybenzenesulfonamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs.

Properties

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

2-hydroxy-4-propan-2-yloxybenzenesulfonamide

InChI

InChI=1S/C9H13NO4S/c1-6(2)14-7-3-4-9(8(11)5-7)15(10,12)13/h3-6,11H,1-2H3,(H2,10,12,13)

InChI Key

FJSLSQXAEJEKMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)S(=O)(=O)N)O

Origin of Product

United States

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